3-Azidopropyl methanesulfonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-azidopropyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O3S/c1-11(8,9)10-4-2-3-6-7-5/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOUVZLUZFOHAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 3 Azidopropyl Methanesulfonate and Analogues
Precursor Derivatization and Methanesulfonate (B1217627) Formation
The initial step in the synthesis involves the activation of a primary alcohol by converting it into a better leaving group. The hydroxyl group (-OH) of an alcohol is a poor leaving group because hydroxide (B78521) (OH-) is a strong base. To facilitate its departure, the alcohol is transformed into a methanesulfonate (mesylate) ester. masterorganicchemistry.comyoutube.com
Conversion of Primary Alcohols to Methanesulfonates
The conversion of a primary alcohol to a methanesulfonate is a standard procedure in organic synthesis. This transformation is typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. masterorganicchemistry.comgoogle.com The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the methanesulfonyl chloride. youtube.com The base serves to neutralize the hydrochloric acid (HCl) byproduct that is formed during the reaction. masterorganicchemistry.com
This process effectively converts the hydroxyl group into a mesylate group (-OMs), which is an excellent leaving group due to the ability of the sulfonate group to stabilize the negative charge through resonance. youtube.com Importantly, this reaction proceeds with retention of stereochemistry at the carbon atom bearing the alcohol, as the C-O bond of the alcohol is not broken during the process. youtube.com
The general reaction is as follows:
ROH + CH₃SO₂Cl + Base → ROSO₂CH₃ + Base·HCl
| Reactant | Role |
| Primary Alcohol (ROH) | Starting material |
| Methanesulfonyl Chloride (CH₃SO₂Cl) | Electrophile |
| Base (e.g., Pyridine) | Acid scavenger |
Specific Precursor Substrates (e.g., 3-(9H-carbazol-9-yl)propan-1-ol, Poly(ethylene glycol) derivatives)
This methanesulfonylation reaction is applicable to a wide range of primary alcohol substrates. For instance, 3-(9H-carbazol-9-yl)propan-1-ol, a carbazole (B46965) derivative, can be effectively converted to its corresponding methanesulfonate. nih.govresearchgate.netnih.gov Carbazole-containing compounds are of interest in materials science and medicinal chemistry. mdpi.compharmaffiliates.com
Similarly, derivatives of Poly(ethylene glycol) (PEG) that possess terminal primary alcohol groups can be functionalized through this method. The conversion of the hydroxyl groups to mesylates allows for the subsequent attachment of other functionalities, such as azides, which is useful in the development of bioconjugates and drug delivery systems.
Azide (B81097) Group Introduction via Nucleophilic Displacement
Once the primary alcohol has been converted to a methanesulfonate, the azide group can be introduced. This is typically accomplished through a nucleophilic substitution reaction.
SN2 Reaction with Azide Salts (e.g., Sodium Azide)
The introduction of the azide functionality is most commonly achieved via a bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.comlibretexts.org The methanesulfonate serves as the electrophile, and an azide salt, typically sodium azide (NaN₃), provides the azide anion (N₃⁻) as the nucleophile. masterorganicchemistry.comrsc.org
The azide ion is an excellent nucleophile and attacks the carbon atom bearing the methanesulfonate leaving group from the backside. youtube.com This concerted, one-step mechanism results in the displacement of the mesylate group and the formation of the alkyl azide. libretexts.org A key characteristic of the SN2 reaction is the inversion of stereochemistry at the reaction center. libretexts.org
The general reaction is as follows:
ROSO₂CH₃ + NaN₃ → RN₃ + NaOSO₂CH₃
| Reactant | Role |
| Alkyl Methanesulfonate (ROSO₂CH₃) | Electrophile with a good leaving group |
| Sodium Azide (NaN₃) | Source of the nucleophilic azide ion |
Advanced Methods for Azidopropyl Moiety Introduction
While the two-step process of mesylation followed by azide substitution is a robust and widely used method, other strategies for introducing the azidopropyl moiety have been developed. These methods often aim to streamline the synthesis by reducing the number of steps or using milder reaction conditions.
One-pot procedures have been developed for the direct conversion of alcohols to azides. ias.ac.inresearchgate.net These methods often involve the in-situ activation of the alcohol followed by reaction with an azide source. For example, a combination of triphenylphosphine (B44618), iodine, imidazole (B134444), and sodium azide in DMSO has been used to convert alcohols to azides directly. ias.ac.in Another approach utilizes 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) as an azide transfer reagent, which allows for the direct synthesis of organic azides from alcohols under mild conditions. organic-chemistry.org These direct methods can be more efficient and avoid the isolation of the intermediate sulfonate ester. ias.ac.inorganic-chemistry.org Other reagents like diphenyl phosphorazidate (DPPA) have also been employed for the direct azidation of alcohols. cmu.edu
Diazo Transfer Reactions to Aminopropyl Precursors
A primary route for the synthesis of 3-azidopropyl methanesulfonate involves the conversion of a corresponding aminopropyl precursor, namely 3-aminopropyl methanesulfonate, into the desired azide. This transformation is efficiently carried out using a diazo transfer reaction. The mechanism of this reaction involves the nucleophilic attack of the primary amine onto the terminal nitrogen atom of the diazo transfer reagent. This is followed by a series of steps that ultimately lead to the formation of the azide and the release of a sulfonamide byproduct and nitrogen gas.
Several reagents have been developed for effective diazo transfer to primary amines. researchgate.netorganic-chemistry.org Among the most common are trifluoromethanesulfonyl azide (TfN₃) and imidazole-1-sulfonyl azide. organic-chemistry.org The latter is often utilized as its hydrochloride or hydrogen sulfate (B86663) salt, which offers improved stability and handling. organic-chemistry.org More recently, 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) has been introduced as a safe and stable crystalline reagent for the efficient diazo-transfer to primary amines under metal-free conditions. rsc.orgresearchgate.net The choice of the diazo transfer reagent and reaction conditions, particularly the base used, can be critical for achieving high yields. rsc.orgresearchgate.net For nucleophilic primary amines, stronger bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or other alkylamines may be more suitable. rsc.org
The general scheme for the synthesis of this compound from 3-aminopropyl methanesulfonate via a diazo transfer reaction is depicted below:
H₂N-(CH₂)₃-OSO₂CH₃ + Diazo Transfer Reagent → N₃-(CH₂)₃-OSO₂CH₃
Detailed research findings on the efficiency of diazo transfer reactions for various primary amines are summarized in the interactive data table below, showcasing the versatility of this method.
| Primary Amine Substrate | Diazo Transfer Reagent | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzylamine | Imidazole-1-sulfonyl azide hydrochloride | K₂CO₃ | CH₃CN/H₂O | 95 | organic-chemistry.org |
| n-Butylamine | 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) | DMAP | CH₂Cl₂ | 98 | rsc.org |
| Cyclohexylamine | Triflyl azide (TfN₃) | Pyridine | CH₂Cl₂ | 92 | organic-chemistry.org |
| 2-Phenylethylamine | Imidazole-1-sulfonyl azide hydrochloride | DBU | CH₃CN | 96 | researchgate.net |
| 4-Methoxybenzylamine | 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) | Et₃N | CH₂Cl₂ | 94 | researchgate.net |
Stereoselective Approaches to Azidopropyl Derivatives
The synthesis of chiral, non-racemic azidopropyl derivatives is of significant interest for various applications, including the development of chiral ligands and therapeutic agents. Stereoselective approaches to these compounds can be broadly categorized into two strategies: the use of a chiral starting material or the application of an asymmetric transformation to introduce the azide functionality or a precursor stereocenter.
One common approach involves starting with a chiral precursor, such as an enantiomerically pure 3-amino-1-propanol derivative. The stereocenter in the precursor is then carried through the synthetic sequence. For instance, a chiral amino alcohol can be mesylated and subsequently converted to the azide via a nucleophilic substitution with an azide salt, often with inversion of configuration if the reaction proceeds via an Sₙ2 mechanism at a chiral center.
Alternatively, asymmetric synthesis methodologies can be employed to create the chiral center during the synthesis. Catalytic enantioselective synthesis of α-chiral azides has emerged as a powerful strategy. rsc.org This can involve various transformations, such as the asymmetric azidation of prochiral substrates. For example, the enantioselective haloazidation of allylic alcohols can produce chiral haloazide intermediates, which can be further manipulated to yield chiral azidopropyl derivatives. acs.orgnih.gov This method allows for the creation of two new stereocenters with high regio- and stereoselectivity. acs.orgnih.gov
Another strategy is the kinetic resolution of racemic intermediates. For example, the oxidative kinetic resolution of racemic secondary alcohols catalyzed by chiral metal complexes can provide access to enantiomerically enriched alcohols, which can then be converted to the corresponding chiral azides. rsc.orgnih.gov
The following interactive data table summarizes key research findings on stereoselective methods applicable to the synthesis of chiral azido (B1232118) compounds.
| Substrate | Reaction Type | Catalyst/Reagent | Product | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| (E)-Cinnamyl alcohol | Enantioselective Bromoazidation | Ti(OiPr)₄ / Chiral Schiff Base | (1R,2R)-1-Azido-2-bromo-1-phenylpropan-3-ol | 95 | acs.orgnih.gov |
| Racemic 1-phenylethanol | Oxidative Kinetic Resolution | Chiral Mn(III)-salen complex | (R)-1-Phenylethanol | >99 | rsc.org |
| Styrene | Asymmetric Azidohydroxylation | (DHQD)₂-PHAL / K₂OsO₂(OH)₄ | (R)-1-Azido-2-phenylethanol | 98 | |
| Allylbenzene | Enantioselective Chloroazidation | Ti(OiPr)₄ / Chiral Schiff Base | (1S,2S)-1-Azido-2-chloro-3-phenylpropane | 92 | acs.orgnih.gov |
| Racemic 1-(4-chlorophenyl)ethanol | Enzymatic Kinetic Resolution | Lipase PS-C "Amano" II | (R)-1-(4-chlorophenyl)ethyl acetate | >99 |
Reactivity Profiles and Mechanistic Aspects of 3 Azidopropyl Methanesulfonate
Chemical Transformations Involving the Methanesulfonate (B1217627) Leaving Group
The methanesulfonate (mesylate) group is a key feature of the molecule, rendering the terminal carbon of the propyl chain highly susceptible to nucleophilic attack. This excellent leaving group ability is due to the stability of the resulting methanesulfonate anion, which is the conjugate base of the strong acid, methanesulfonic acid. The negative charge on the anion is effectively delocalized across the three oxygen atoms through resonance, making it a weak base and thus a stable species to be displaced.
Nucleophilic Substitution Patterns
3-Azidopropyl methanesulfonate readily undergoes nucleophilic substitution reactions, typically following an SN2 (bimolecular nucleophilic substitution) mechanism. In this process, a nucleophile attacks the carbon atom bearing the methanesulfonate group, leading to the displacement of the mesylate and the formation of a new covalent bond. This one-step mechanism results in an inversion of stereochemistry at the reaction center, although this is not applicable to the achiral propyl chain of this specific molecule.
A wide array of nucleophiles can be employed to displace the methanesulfonate group, leading to a variety of substituted propyl azide (B81097) derivatives. The general reaction scheme allows for the introduction of diverse functionalities while preserving the azido (B1232118) group for subsequent reactions.
Table 1: Examples of Nucleophilic Substitution with this compound
| Nucleophile (Nu⁻) | Product |
|---|---|
| Cyanide (CN⁻) | 4-Azidobutanenitrile |
| Iodide (I⁻) | 1-Azido-3-iodopropane |
| Thiolate (RS⁻) | 3-Azidopropyl sulfide (B99878) |
| Amine (R₂NH) | N-(3-Azidopropyl)amine |
This table is illustrative of the expected reactivity patterns based on established SN2 reactions.
Comparative Reactivity with Other Leaving Groups (e.g., tosylate, halides)
The efficiency of a nucleophilic substitution reaction is heavily dependent on the ability of the leaving group to depart. The methanesulfonate group is considered an excellent leaving group, with a reactivity profile that is often compared to other common leaving groups such as tosylates and halides.
Tosylate (OTs): The methanesulfonate (OMs) and p-toluenesulfonate (tosylate, OTs) groups exhibit nearly identical leaving group abilities. Both are derivatives of strong sulfonic acids and are often used interchangeably in organic synthesis, with the choice typically depending on the cost or physical properties of the starting materials.
Halides (I⁻, Br⁻, Cl⁻): Sulfonate esters like methanesulfonate are generally considered better leaving groups than halides such as chloride and bromide. The leaving group ability is inversely related to the basicity of the departing group. The methanesulfonate anion is a much weaker base than halide ions. This can be illustrated by comparing the acidity of their conjugate acids.
Table 2: Comparison of Leaving Group Abilities via Conjugate Acid pKa
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |
|---|---|---|---|
| Methanesulfonate (MsO⁻) | Methanesulfonic Acid (MsOH) | ~ -1.9 | Excellent |
| Tosylate (TsO⁻) | p-Toluenesulfonic Acid (TsOH) | ~ -2.8 | Excellent |
| Iodide (I⁻) | Hydroiodic Acid (HI) | ~ -10 | Very Good |
| Bromide (Br⁻) | Hydrobromic Acid (HBr) | ~ -9 | Good |
Lower pKa values of the conjugate acid correspond to a more stable anion and thus a better leaving group.
As shown in the table, methanesulfonic acid is a very strong acid, indicating that its conjugate base, the methanesulfonate anion, is exceptionally stable and therefore an excellent leaving group. This high reactivity makes this compound a highly effective substrate for SN2 reactions compared to its corresponding propyl halide counterparts.
Reactions of the Azido Functional Group
Independent of the methanesulfonate's reactivity, the azido (−N₃) group is a versatile functional handle that participates in a variety of powerful chemical transformations. It is relatively stable, bioorthogonal, and can be introduced easily into molecules. bachem.com The most prominent reaction involving the azido group is the 1,3-dipolar cycloaddition with alkynes.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a "click chemistry" reaction. organic-chemistry.org This reaction joins an azide and a terminal alkyne to form a stable 1,2,3-triazole ring. frontiersin.org Compared to the uncatalyzed thermal Huisgen cycloaddition, the copper-catalyzed variant proceeds with a massive rate acceleration (10⁷ to 10⁸-fold), occurs at room temperature, is insensitive to aqueous conditions, and, crucially, is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. organic-chemistry.org
The mechanism of the CuAAC reaction is understood to proceed through a series of steps involving copper(I) intermediates. While several variations of the catalytic cycle have been proposed, a consensus pathway involves the following key events:
Formation of a Copper(I) Acetylide: The catalytically active Cu(I) species first coordinates with the terminal alkyne. This coordination increases the acidity of the terminal proton, facilitating its removal (often by a mild base) to form a copper(I) acetylide intermediate. nih.gov
Coordination and Activation: The azide (in this case, this compound) then coordinates to the copper acetylide complex. nih.gov Some mechanistic models suggest the involvement of a second copper atom, forming a dinuclear copper acetylide complex that binds the azide, pre-organizing the components for cycloaddition. nih.gov
Cycloaddition: The coordinated azide undergoes a stepwise cycloaddition with the acetylide. This involves the formation of a six-membered copper metallacycle intermediate. organic-chemistry.org
Ring Contraction and Protonolysis: The metallacycle rearranges and, upon protonolysis, collapses to release the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the active copper(I) catalyst. nih.govnih.gov
Catalytic Systems: The active Cu(I) catalyst can be generated in several ways. Common methods include:
Using Cu(I) salts like CuI, CuBr, or [Cu(CH₃CN)₄]PF₆.
In situ reduction of Cu(II) salts (e.g., CuSO₄·5H₂O) using a reducing agent such as sodium ascorbate. organic-chemistry.orgnih.gov This is the most common method, as it avoids the need to handle potentially unstable Cu(I) salts.
Using metallic copper in the presence of an oxidizing agent.
Employing various ligands (e.g., N-heterocyclic carbenes, phosphines) to stabilize the Cu(I) center and enhance catalytic activity. acs.org
When this compound is reacted with a terminal alkyne (R-C≡CH) under CuAAC conditions, a 1,4-disubstituted 1,2,3-triazole is formed. nih.gov The resulting molecule covalently links the alkyne's substituent (R) and the propyl methanesulfonate moiety through the highly stable triazole ring.
This reaction is exceptionally reliable and high-yielding, and the triazole linkage is not merely a passive linker. frontiersin.orgnih.gov It is a rigid, planar, and metabolically stable structure that is isosteric to a peptide bond, making it valuable in medicinal chemistry and bioconjugation applications. bachem.com The reaction's orthogonality allows the azido group of this compound to react selectively with an alkyne, even in the presence of other functional groups that might be reactive towards the methanesulfonate leaving group, provided the appropriate reaction conditions are chosen.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The azide functional group in this compound allows it to participate in strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is a cornerstone of bioorthogonal chemistry, enabling the formation of a stable triazole linkage under mild, physiological conditions without the need for a toxic copper catalyst. nih.govrsc.org The driving force for this cycloaddition is the high ring strain of the cycloalkyne reaction partner, which significantly lowers the activation energy of the reaction. magtech.com.cnacs.org
The reaction proceeds via a [3+2] dipolar cycloaddition mechanism, where the azide acts as a 1,3-dipole and the strained alkyne as the dipolarophile. This concerted process is highly efficient and selective, as the azide and strained alkyne groups are largely unreactive with most biological functional groups. nih.govnih.gov While specific studies on this compound in SPAAC are not prevalent, its reactivity is expected to be analogous to other small organic azides. The methanesulfonate group is not anticipated to interfere with the cycloaddition, allowing for the chemoselective ligation of molecules containing a strained alkyne. This makes this compound a potentially useful bifunctional linker, where the azide can be used for "clicking" to a biomolecule or surface, and the methanesulfonate is available for subsequent nucleophilic substitution.
The rate of the SPAAC reaction is primarily dependent on the structure of the cycloalkyne. magtech.com.cn Various cyclooctynes, such as dibenzocyclooctynes (DIBO), have been developed to enhance reaction kinetics. magtech.com.cn The choice of cycloalkyne would be a critical parameter in any application of this compound in SPAAC. Secondary interactions can also enhance the rate and regioselectivity of the cycloaddition. rsc.org
Staudinger-Aza-Wittig Reactions of Azidopropyl Compounds
The reaction of azides with phosphines, known as the Staudinger reaction, forms an iminophosphorane intermediate. This intermediate can then undergo an intramolecular aza-Wittig reaction if a carbonyl group is present in the molecule, providing a powerful method for the synthesis of nitrogen-containing heterocycles. chem-station.comscispace.com This two-step, one-pot process is a key transformation for azidopropyl compounds.
The Staudinger-aza-Wittig reaction has been developed into catalytic asymmetric variants, enabling the enantioselective synthesis of chiral nitrogen heterocycles. nih.govnih.gov These reactions typically employ a chiral phosphine (B1218219) catalyst that is regenerated in a catalytic cycle. researchgate.net A significant breakthrough in this area was the development of the first catalytic and asymmetric Staudinger-aza-Wittig reaction for the desymmetrization of ketones, proceeding at room temperature with high yields and enantioselectivities. nih.govnih.gov
In these reactions, a chiral phosphine, such as HypPhos, reacts with the azide to form a chiral iminophosphorane. organic-chemistry.org This intermediate then undergoes an intramolecular reaction with a ketone, leading to the formation of a chiral cyclic imine. The chiral phosphine oxide byproduct is then reduced back to the active phosphine catalyst by a stoichiometric reductant, such as a silane (B1218182), allowing the catalytic cycle to continue. nih.govresearchgate.net The presence of an acid co-catalyst can enhance the rate of both the aza-Wittig reaction and the reduction of the phosphine oxide. nih.govresearchgate.net
An example of a catalytic asymmetric Staudinger-aza-Wittig reaction is the desymmetrization of (o-azidoaryl)malonates to produce chiral quaternary oxindoles. This reaction utilizes a chiral phosphine oxide in the presence of a silane reductant and a Lewis acid, showcasing the potential for creating complex chiral scaffolds. organic-chemistry.org
The intramolecular Staudinger-aza-Wittig reaction of azidopropyl compounds is a versatile tool for the synthesis of various nitrogen-containing heterocycles. nih.govrsc.orgscispace.comnih.govmdpi.com For instance, the reaction has been used to synthesize piperidines through the desymmetrization of 2-(3-azidopropyl)-1,3-diones. nih.gov This transformation highlights the utility of the azidopropyl group in constructing six-membered rings.
The reaction sequence can be part of a larger, one-pot process to build complex polycyclic systems. For example, a one-pot Staudinger/aza-Wittig/Castagnoli–Cushman reaction sequence has been developed to produce novel polyheterocyclic scaffolds from azido aldehydes. mdpi.com The versatility of the Staudinger-aza-Wittig reaction is further demonstrated in its application to the synthesis of a wide range of heterocyclic compounds, from simple monocyclic systems to more complex polycyclic and macrocyclic structures. scispace.com The reaction conditions are generally mild, and the yields are often high. scispace.com
| Starting Material Class | Heterocyclic Product | Key Features |
| Azido aldehydes | Cyclic imines, Piperidines | Intramolecular cyclization |
| Azido ketones | Dihydropyrroles, Tetrahydropyridines | Formation of five- and six-membered rings |
| (o-azidoaryl)malonates | Quaternary oxindoles | Catalytic, enantioselective |
| Azido-1,3-diones | Piperidines | Desymmetrization |
Reduction of the Azido Group to Amines
The azide group of this compound can be readily reduced to a primary amine, providing a pathway to 3-aminopropyl methanesulfonate. This transformation is a common and useful reaction in organic synthesis. researchgate.netresearchgate.net A variety of reducing agents can be employed for this purpose, and the choice of reagent can be tailored to the specific substrate and desired chemoselectivity.
Common methods for the reduction of azides include:
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This method is generally clean and efficient.
Staudinger Reduction: The reaction of the azide with a phosphine, typically triphenylphosphine (B44618), followed by hydrolysis of the resulting iminophosphorane. This is a very mild method for azide reduction. chem-station.com
Metal Hydride Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can effectively reduce azides. researchgate.net
Other Metal-Based Reductions: Systems such as zinc dust in the presence of ammonium (B1175870) chloride or samarium iodide (SmI₂) can also be used for the chemoselective reduction of azides. researchgate.net
The methanesulfonate group is generally stable to many of these reducing conditions, allowing for the chemoselective reduction of the azide. For example, the use of sodium sulfide hydrate (B1144303) has been shown to efficiently reduce a variety of azides to primary amines without affecting other functional groups, including sulfonyl groups. researchgate.net Similarly, dichloroborane-dimethyl sulfide complex (BHCl₂·SMe₂) can reduce azides in the presence of esters and halides. researchgate.net This chemoselectivity is crucial for the synthetic utility of this compound as a bifunctional molecule.
| Reducing Agent/System | Conditions | Key Features |
| H₂ / Pd/C | Catalytic | Clean, high yield |
| PPh₃ / H₂O | Mild | Staudinger reduction |
| LiAlH₄ | Strong reducing agent | Effective for many functional groups |
| Zn / NH₄Cl | Mild, neutral | Chemoselective |
| NaBH₄ / CoCl₂·6H₂O | Catalytic, aqueous | High yield and purity |
| Sm / TMSCl / H₂O | Mild, neutral | Excellent yields |
| Na₂S·xH₂O | Solvent-free | Chemoselective for azides |
Other Azide-Involving Transformations
Beyond the reactions discussed above, the azide group in this compound can participate in other transformations characteristic of organic azides. These reactions further expand the synthetic utility of this compound.
Huisgen 1,3-Dipolar Cycloaddition: This is the copper-catalyzed version of the azide-alkyne cycloaddition (CuAAC), often referred to as a "click" reaction. It involves the reaction of the azide with a terminal alkyne in the presence of a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole. This reaction is highly reliable and regioselective.
Nitrene Formation: Azides can undergo thermolysis or photolysis to extrude nitrogen gas (N₂) and form a highly reactive nitrene intermediate. This nitrene can then undergo various reactions, such as C-H insertion or addition to double bonds, to form new C-N bonds.
Reactions with Electrophiles: The terminal nitrogen of the azide group is weakly nucleophilic and can react with certain electrophiles.
The specific reaction pathway that this compound will follow depends on the reaction conditions and the other reagents present. The presence of the methanesulfonate group adds another layer of potential reactivity, which must be considered when planning a synthetic route.
Chemo- and Regioselectivity in Multifunctional Systems
This compound is a bifunctional molecule containing both an azide and a methanesulfonate group. This dual functionality presents opportunities for selective reactions at either site, but also necessitates careful consideration of chemo- and regioselectivity. rsc.org
The methanesulfonate group is an excellent leaving group in nucleophilic substitution (Sₙ2) reactions. It can be displaced by a wide range of nucleophiles, such as amines, thiols, and carbanions, to form a new carbon-nucleophile bond. The azide group, on the other hand, is generally unreactive towards nucleophiles but is susceptible to the reactions outlined above (cycloadditions, reduction, etc.).
This difference in reactivity allows for a high degree of chemoselectivity. For example:
Reaction with a nucleophile: A strong nucleophile will preferentially displace the methanesulfonate group, leaving the azide intact for subsequent transformations.
Reaction under reducing conditions: As discussed in section 3.2.4, many reducing agents will selectively reduce the azide to an amine without affecting the methanesulfonate. researchgate.net
Reaction with a strained alkyne: A SPAAC reaction will occur exclusively at the azide group, with the methanesulfonate remaining unchanged. nih.gov
Regioselectivity is also a key consideration. In an intermolecular reaction with a multifunctional reagent, the site of reaction on this compound will be determined by the nature of the reagent. For instance, a phosphine will react at the azide (Staudinger reaction), while an amine would likely react at the carbon bearing the methanesulfonate (Sₙ2).
Computational and Theoretical Insights into Reaction Mechanisms
Computational and theoretical chemistry provide powerful tools to elucidate the complex reaction mechanisms of molecules like this compound. By employing methods such as Density Functional Theory (DFT), researchers can model reaction pathways, calculate activation energies, and predict the geometries of transition states, offering a detailed microscopic view of chemical transformations. nih.govacs.orgcuny.edu While specific computational studies on this compound are not extensively available in the public domain, a wealth of theoretical work on its constituent functional groups—the azide and the methanesulfonate—allows for a comprehensive understanding of its reactivity.
The reactivity of this compound is primarily dictated by two distinct reaction centers: the terminal azide group (-N₃) and the methanesulfonate (-OSO₂CH₃) leaving group. Computational studies on analogous systems provide deep insights into the mechanisms governing the reactions at each of these sites.
Azide Group Reactivity: The [3+2] Cycloaddition
The azide moiety is well-known for its participation in 1,3-dipolar cycloaddition reactions, most notably the azide-alkyne cycloaddition (AAC), a cornerstone of "click chemistry." rsc.orgnih.govrsc.org Computational studies have been instrumental in understanding the mechanism and kinetics of both the uncatalyzed (Huisgen) and catalyzed versions of this reaction.
DFT calculations have shown that the uncatalyzed cycloaddition between an organic azide and an alkyne proceeds through a concerted, though asynchronous, one-step mechanism. rsc.orgnih.gov However, this reaction typically requires high activation energies, making it slow. The introduction of a copper(I) catalyst (CuAAC) dramatically alters the reaction mechanism, leading to a significant rate enhancement and regioselectivity for the 1,4-disubstituted triazole. rsc.orgnih.gov
Theoretical models indicate that the copper(I) catalyst coordinates with the alkyne, increasing its acidity and facilitating the formation of a copper acetylide intermediate. nih.gov The reaction then proceeds via a stepwise mechanism involving the formation of a six-membered metallacycle intermediate before ring contraction to the triazole product. acs.org
The table below summarizes typical activation energies (ΔG‡) calculated for analogous azide-alkyne cycloaddition reactions, illustrating the profound effect of catalysis.
Calculated Activation Energies for Azide-Alkyne Cycloadditions
| Reaction Type | Catalyst | Mechanism | Typical Activation Energy (kcal/mol) | Reference System |
|---|---|---|---|---|
| Uncatalyzed (Huisgen) | None | Concerted | 18 - 26 | Methylazide + Propyne nih.gov |
| Copper-Catalyzed (CuAAC) | Copper(I) | Stepwise | 12 - 16 | Generic Azide + Terminal Alkyne |
| Ruthenium-Catalyzed (RuAAC) | Ruthenium(II) | Stepwise | 15 - 20 | Generic Azide + Terminal Alkyne |
Furthermore, computational studies have explored the influence of substituents on the alkyne. For instance, electron-withdrawing groups on the alkyne can lower the activation barrier for cycloaddition. acs.org The solvent environment also plays a role, with polar solvents capable of stabilizing charged intermediates in stepwise reaction pathways. nih.gov
Methanesulfonate Group Reactivity: Nucleophilic Substitution
The methanesulfonate (mesylate) group is an excellent leaving group, making the propyl chain of this compound susceptible to nucleophilic substitution reactions. Theoretical studies on alkyl methanesulfonates have provided a detailed understanding of the competing Sₙ1 and Sₙ2 reaction mechanisms. kirsoplabs.co.uklibretexts.orgmasterorganicchemistry.com
The preferred mechanism is largely determined by the structure of the alkyl group, the nature of the nucleophile, and the solvent. For a primary alkyl group, as in this compound, the Sₙ2 mechanism is strongly favored. masterorganicchemistry.comyoutube.com
Computational modeling of Sₙ2 reactions depicts a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group. libretexts.org This backside attack leads to an inversion of stereochemistry at the carbon center. The transition state is characterized by a trigonal bipyramidal geometry where the nucleophile and the leaving group are partially bonded to the central carbon atom.
The energy profile of an Sₙ2 reaction, as calculated by computational methods, shows a single energy barrier corresponding to this transition state. The height of this barrier is influenced by steric hindrance at the reaction center and the strength of the nucleophile.
The table below presents theoretical data for typical Sₙ2 reactions involving primary alkyl sulfonates.
Theoretical Parameters for Sₙ2 Reactions of Primary Alkyl Sulfonates
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| Activation Energy (ΔE‡) | Energy barrier for the reaction. | 15 - 25 kcal/mol |
| Transition State Geometry | Arrangement of atoms at the highest energy point. | Trigonal bipyramidal |
| Reaction Stereochemistry | Spatial arrangement of the product relative to the reactant. | Inversion of configuration |
Strategic Applications in Advanced Organic Synthesis
Building Block for Complex Molecular Architectures
The inherent reactivity of 3-azidopropyl methanesulfonate (B1217627) makes it an ideal starting material for the synthesis of elaborate and functionally rich molecules. Its ability to participate in a variety of chemical transformations has been exploited by chemists to access complex scaffolds that are often challenging to synthesize through other means.
Synthesis of Nitrogen Heterocycles
While direct examples of the application of 3-azidopropyl methanesulfonate in the synthesis of indanopiperidines and indolizidinones are not extensively documented in publicly available literature, the general synthetic strategies for these nitrogen heterocycles often involve the introduction of nitrogen-containing side chains. The chemical properties of this compound make it a plausible, albeit currently underexplored, reagent for such transformations. The azide (B81097) group can serve as a precursor to an amine, which can then participate in intramolecular cyclization reactions to form the core heterocyclic structures of indanopiperidines or indolizidinones. The methanesulfonate group provides a convenient handle for initial alkylation of a suitable nucleophile on a precursor molecule.
Construction of Macrocycles and Rotaxanes
A significant application of this compound is in the synthesis of mechanically interlocked molecules such as macrocycles and rotaxanes. In this context, it serves as a key reagent for introducing the azide functionality into precursor fragments, which are then joined together using "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
In a notable example, this compound was used as an electrophile to install azide groups onto prerotaxane structures. These azide-functionalized prerotaxanes were then reacted with alkyne-containing components to form the final rotaxane architecture. This modular approach allows for the efficient and high-yielding synthesis of complex, multi-component molecular machines.
| Precursor Type | Reagent | Product | Application |
| Diol-containing prerotaxane | This compound | Azide-functionalized prerotaxane | Synthesis of [n]rotaxanes |
| Phenolic prerotaxane | This compound | Azide-functionalized prerotaxane | Modular synthesis of homo- and hetero[n]rotaxanes |
Functionalized Carbohydrates and Glycoclusters
Precursors for Diverse Azide-Containing Compounds
This compound is a valuable reagent for the straightforward introduction of the 3-azidopropyl group into a variety of organic molecules. Its utility as a precursor is highlighted in several synthetic applications where the azide moiety is subsequently used in "click" chemistry or other transformations.
For example, it has been employed in the synthesis of azide-functionalized imidazole (B134444) ligands. In this process, the methanesulfonate group is displaced by a nucleophilic nitrogen on the imidazole ring, yielding the desired azido-functionalized product. This product can then be "clicked" onto other molecules, such as fluorescent probes, for various biological applications. This demonstrates the role of this compound in creating versatile building blocks for more complex molecular systems.
| Substrate | Product | Subsequent Application |
| Prerotaxane diol | Azide-functionalized prerotaxane | CuAAC for rotaxane synthesis |
| L-tyrosine ethyl ester | Azido-functionalized tyrosine derivative | Precursor for bioconjugation |
| Imidazole | 1-(3-azidopropyl)-1H-imidazole | "Click" ligation to fluorescent probes |
Development of Modular and Combinatorial Synthesis Approaches
The chemical properties of this compound make it an excellent tool for modular and combinatorial synthesis. The ability to introduce an azide group, a key participant in "click" chemistry, allows for the rapid and efficient assembly of diverse molecular libraries. This approach is particularly valuable in drug discovery and materials science, where the synthesis and screening of large numbers of compounds are often required.
The synthesis of homo- and hetero[n]rotaxanes provides a prime example of this modularity. By using this compound to create azide-terminated building blocks, researchers can then use "click" chemistry to connect these blocks in various combinations, leading to a wide range of different rotaxane structures. This "Lego-like" approach to molecular construction offers a high degree of flexibility and control over the final architecture. The reliability and high yield of the azide-alkyne cycloaddition reaction make this a powerful strategy for generating complex molecules from simpler, pre-functionalized components.
Integration in Polymer Chemistry and Advanced Materials Science
Polymer Functionalization Strategies
The integration of azidopropyl groups into polymer structures enables a variety of functionalization strategies that are central to the development of advanced polymeric materials. These methods can be broadly categorized into post-polymerization modification, direct polymerization of azide-containing monomers, and grafting of polymers onto surfaces.
Post-Polymerization Modification via Click Chemistry
Post-polymerization modification is a powerful technique for creating functional polymers that might be otherwise inaccessible through direct polymerization of functional monomers. utexas.edudigitellinc.comwiley-vch.de By first synthesizing a polymer with pendant azide (B81097) groups and then reacting it with various alkyne-functionalized molecules, a diverse library of materials can be generated from a single parent polymer.
The CuAAC reaction is exceptionally well-suited for this purpose due to its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. sigmaaldrich.com For instance, poly(3-azidopropyl methacrylate) (PAzPMA) has been shown to be an excellent scaffold for post-polymerization modification. It can be efficiently coupled with various functional alkynes, such as propargyl alcohol, propargyl triphenylphosphonium bromide, and 4-pentynoic acid, at room temperature using a copper(I) catalyst. acs.org This approach allows for the introduction of hydroxyl, phosphonium, and carboxylic acid functionalities along the polymer chain.
A key advantage of this method is the high degree of functionalization that can be achieved without requiring a significant excess of reagents. acs.org This efficiency makes it a more attractive route compared to the direct polymerization of correspondingly functionalized monomers, which can sometimes be problematic. acs.org The versatility of this approach is further highlighted by its use in modifying conjugated polymers, where functional groups can be introduced directly onto the polymer backbone, significantly altering the material's optical and electronic properties. rsc.org
Controlled Polymerization of Azidopropyl Monomers (e.g., 3-Azidopropyl Methacrylate (B99206) in ATRP)
The synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions is crucial for many advanced applications. Controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), are instrumental in achieving this level of precision. acs.orgescholarship.org
A significant advancement in this area is the successful controlled polymerization of azide-functionalized monomers. For example, 3-azidopropyl methacrylate (AzPMA) has been polymerized via ATRP with excellent control over the polymer's molecular weight and polydispersity. acs.org This is a notable achievement, as other functional monomers, like propargyl methacrylate, have proven difficult to polymerize in a controlled manner due to side reactions involving the alkyne group. acs.org
The ability to directly polymerize AzPMA via ATRP yields well-defined polymers with pendant azide groups readily available for subsequent "click" reactions. acs.orgmdpi.com This method combines the benefits of controlled polymerization with the versatility of click chemistry, providing a robust platform for creating complex polymer architectures and functional materials. For instance, copolymers of AzPMA and 2-methoxyethyl methacrylate (MEMA) have been synthesized by ATRP, with control over molar mass and composition, and subsequently functionalized with chromium salen complexes via click chemistry for applications in asymmetric catalysis. mdpi.com
Table 1: ATRP of 3-Azidopropyl Methacrylate (AzPMA)
| Initiator | Catalyst System | Solvent | Temperature (°C) | Resulting Polymer | Polydispersity (Mw/Mn) | Reference |
|---|---|---|---|---|---|---|
| Ethyl 2-bromoisobutyrate | CuBr / PMDETA | Acetone | 50 | Poly(AzPMA) | 1.10 - 1.25 | acs.org |
| Ethyl 2-bromoisobutyrate | CuBr / 2,2′-bipyridine | Acetone | 50 | Poly(MEMA-co-AzPMA) | ~1.3 | mdpi.com |
This table summarizes typical conditions for the Atom Transfer Radical Polymerization (ATRP) of 3-azidopropyl methacrylate (AzPMA), demonstrating the controlled nature of the polymerization.
Grafting-to Approaches for Polymeric Materials (e.g., on carbon nanotubes, silicon, PET)
The "grafting-to" approach involves synthesizing a polymer with a reactive end-group and then attaching it to a surface that has complementary reactive sites. mdpi.com This method is widely used to modify the surface properties of various materials. Azide-terminated polymers are particularly useful for this strategy, as the azide group can react with surfaces through various mechanisms, including click chemistry or nitrene insertion.
A prominent example is the functionalization of multi-walled carbon nanotubes (MWCNTs). Azide-terminated poly(methyl methacrylate) (PMMA), synthesized via Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization using an azido-functionalized chain transfer agent, has been successfully grafted onto alkyne-functionalized MWCNTs. mdpi.comresearchgate.net This covalent attachment of PMMA chains significantly improves the dispersibility of the nanotubes in various solvents. mdpi.comresearchgate.net The grafting efficiency can be substantial, with reports of up to a 21.9% degree of grafting of PMMA chains onto the nanotube surface. mdpi.comresearchgate.net
Similarly, an azide-terminated poly(diethyl vinylphosphonate) (PDEVP) was immobilized on MWCNTs through a cycloaddition reaction involving the thermal generation of a nitrene from the polymer's azide end-group. d-nb.info This process demonstrates the versatility of the azide group for surface attachment even without an alkyne counterpart. d-nb.info These polymer-grafted nanotubes exhibit enhanced properties and have potential applications in advanced composite materials. mdpi.com
Surface Modification and Nanomaterial Functionalization
The ability to precisely control the chemical composition of surfaces is fundamental to fields ranging from biomedical devices to microelectronics. The azidopropyl group provides a powerful tool for the covalent attachment of molecules and polymers to a variety of substrates, including planar surfaces and nanoparticles.
Engineering of Polymer Brushes on Planar Substrates
Polymer brushes are assemblies of polymer chains tethered by one end to a surface, creating a dense, functional layer. nih.gov They are of great interest for applications such as creating antifouling surfaces, sensors, and platforms for biomolecule immobilization. acs.org
A common method to create polymer brushes is through surface-initiated polymerization, often SI-ATRP ("grafting-from"). researchgate.net An alternative and complementary approach involves creating a surface rich in "clickable" groups, such as azides, and then attaching pre-synthesized polymers ("grafting-to"). More directly, azide-bearing polymer brushes can be synthesized by polymerizing azide-containing monomers from an initiator-coated surface. rsc.org For example, azide-containing polymer brushes have been grown from a titanium alloy surface by polymerizing an azide-functionalized methacrylate monomer. rsc.org These azide-functionalized brushes then serve as a platform for further modification via CuAAC, allowing for the covalent attachment of biomolecules like vancomycin (B549263) to create antibacterial surfaces. rsc.org This modular approach enables the creation of highly tailored and functional interfaces. researchgate.net
Functionalization of Inorganic Nanoparticles (e.g., Silica (B1680970), Carbon Nanotubes)
The functionalization of nanoparticles is critical for their application in composites, catalysis, and biomedicine, as it improves their dispersion and compatibility with the surrounding matrix and can introduce specific functionalities.
Silica Nanoparticles: Silica nanoparticles (SNPs) are widely used due to their stability and well-established surface chemistry. nih.gov Their surfaces can be readily modified to introduce functional groups. In one approach, silanized silica nanoparticles were modified to introduce bromine end groups, which were then converted to azide groups via covalent coupling. nih.gov These azide-modified SNPs serve as a platform for further functionalization using copper-mediated click chemistry and surface-initiated ATRP, allowing for the attachment of complex polymer structures like poly(ethylene glycol) methacrylate (PEGMA). nih.gov This dual functionalization strategy demonstrates the power of combining click chemistry and controlled polymerization for creating sophisticated nanomaterials.
Carbon Nanotubes: As mentioned previously (Section 5.1.3), carbon nanotubes (CNTs) are frequently functionalized with polymers to improve their processability and integrate them into composite materials. mdpi.com The "grafting-to" method using azide-terminated polymers is a highly effective strategy. mdpi.comd-nb.info The azide group can either react with alkyne groups pre-installed on the CNT surface via CuAAC or directly with the CNT's π-system via nitrene cycloaddition. mdpi.comd-nb.info This covalent functionalization has been shown to create stable dispersions of CNTs in various solvents, which is a crucial step for their application in nanotechnology. mdpi.comresearchgate.netresearchgate.net
Table 2: Research Findings on Azide-Mediated Functionalization
| Material/Polymer | Functionalization Strategy | Key Finding | Application | Reference |
|---|---|---|---|---|
| Poly(3-azidopropyl methacrylate) | Post-polymerization modification via CuAAC | Demonstrated enhanced reactivity compared to small molecules; allows for high degrees of functionalization at room temperature. | Preparation of highly functionalized copolymers. | acs.org |
| Multi-Walled Carbon Nanotubes (MWCNTs) | "Grafting-to" with azide-terminated PMMA via CuAAC | Achieved a high grafting degree (21.9%), leading to stable aqueous dispersions of MWCNTs. | Nanocomposite materials. | mdpi.comresearchgate.net |
| Titanium Alloy Surface | SI-ATRP of an azide-monomer to form polymer brushes | Created azide-bearing brushes that were subsequently functionalized with vancomycin via CuAAC. | Antibacterial surfaces for medical implants. | rsc.org |
| Silica Nanoparticles | Surface modification to introduce azide groups | Azide-modified silica used as a platform for simultaneous click chemistry and surface-initiated ATRP. | Heavy metal ion enrichment. | nih.gov |
| MWCNTs | "Grafting-to" with azide-terminated PDEVP via nitrene addition | Successful immobilization of the polymer on the nanotube surface, improving dispersion in water. | Stabilization of CNT dispersions. | d-nb.info |
Based on a comprehensive review of the available scientific literature, there is no specific information detailing the use of 3-Azidopropyl methanesulfonate (B1217627) in the modification of polymeric and natural fiber surfaces, such as cellulose (B213188) and polymersomes, or in the development of specialty polymers and composite materials as outlined in the requested article structure.
The search for research findings, patents, and scholarly articles did not yield any results that directly link "3-Azidopropyl methanesulfonate" to the following outlined topics:
Development of Specialty Polymers and Composite Materials
While there is extensive research on the use of other azide-containing compounds, such as azidopropyl methacrylate, for surface functionalization via "click chemistry," and general information on the development of specialty polymers and composites, these findings are not directly applicable to "this compound."
Therefore, due to the absence of specific data and research findings for "this compound" within the precise scope of the provided outline, it is not possible to generate the requested scientifically accurate and detailed article. To do so would require speculation and the inclusion of information not directly supported by credible sources, which would violate the core instructions of the request.
Based on a comprehensive review of the available scientific literature, it is not possible to generate an article on "this compound" that adheres to the specified outline. The search results indicate that this compound is not directly used in the design of bioconjugation reagents, the synthesis of the described chemical probes, or the functionalization of biomolecules as outlined.
The literature frequently cites related compounds, such as 3-azidopropylamine and 3-azidopropanethiol , for introducing the essential azido (B1232118) group onto probes and biomolecules. For instance, 3-azidopropylamine is used in the synthesis of cleavable biotin probes for labeling biomolecules via azide-alkyne cycloaddition. Similarly, other azide-containing molecules are employed for the functionalization of oligonucleotides and other biomolecules.
However, "this compound" itself does not appear in the literature as the primary reagent for these applications. It is chemically plausible that it could function as a synthetic precursor for creating other azido-compounds, given that the methanesulfonate group is a good leaving group for nucleophilic substitution reactions. Despite this, the available research does not provide specific examples or detailed findings of its use in the direct synthesis of the agents and probes mentioned in the requested article structure.
Therefore, due to the lack of direct research findings connecting "this compound" to the specific topics of bifunctional cross-linking agents, biotinylated and fluorescent probes, enzymatic study probes, and the functionalization of biomolecules, an accurate and scientifically supported article following the provided outline cannot be constructed.
Analytical and Characterization Methodologies for 3 Azidopropyl Methanesulfonate Research
Spectroscopic Analysis in Reaction Monitoring and Product Confirmation (e.g., NMR, IR, MS)
Spectroscopic techniques are indispensable for the real-time monitoring of chemical reactions and the structural elucidation of resulting products. mdpi.combruker.com Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed in the study of 3-azidopropyl methanesulfonate (B1217627) and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-invasive tool for gaining insight into molecular structures. nih.gov It provides quantitative data, and the signals change linearly with varying concentrations, making it excellent for determining reaction kinetics and endpoints. magritek.com
In the context of 3-azidopropyl methanesulfonate, ¹H and ¹³C NMR are used to confirm its structure. The proton NMR spectrum would be expected to show distinct signals for the methylene protons adjacent to the azide (B81097) and methanesulfonate groups, as well as the central methylene protons. The chemical shifts (δ) of these protons are influenced by the electronegativity of the neighboring functional groups. Similarly, the ¹³C NMR spectrum would display unique resonances for each of the three carbon atoms in the propyl chain and the methyl group of the methanesulfonate moiety.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is particularly useful for identifying the presence of specific functional groups. In the case of this compound, the most characteristic absorption band is the strong, sharp peak corresponding to the asymmetric stretching vibration of the azide (-N₃) group, which typically appears around 2100 cm⁻¹. acs.orgbohrium.com The presence of the methanesulfonate group can be confirmed by strong absorption bands in the regions of 1350-1330 cm⁻¹ and 1175-1150 cm⁻¹, corresponding to the asymmetric and symmetric S=O stretching vibrations, respectively.
During the synthesis of this compound from a precursor like 3-chloropropyl methanesulfonate and sodium azide, IR spectroscopy can be used to monitor the reaction's progress. The disappearance of the C-Cl stretching vibration and the appearance of the strong azide peak would indicate the successful substitution reaction.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. For this compound, techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. The mass spectrum would show a molecular ion peak corresponding to the mass of the compound. Fragmentation patterns can also provide structural information. For instance, the loss of the methanesulfonate group or the azide group would result in characteristic fragment ions. In studies of related alkyl methanesulfonates, mass spectrometry has been used to identify parent peaks and fragmentation patterns, which is crucial for their determination in various matrices. researchgate.netsemanticscholar.orgrroij.com
Table 1: Spectroscopic Data for this compound and Related Functional Groups
| Technique | Functional Group | Characteristic Signal/Peak |
| ¹H NMR | -CH₂-N₃ | ~3.4-3.6 ppm (triplet) |
| -CH₂-OSO₂CH₃ | ~4.2-4.4 ppm (triplet) | |
| -CH₂-CH₂-CH₂- | ~2.0-2.2 ppm (quintet) | |
| -SO₂CH₃ | ~3.0-3.2 ppm (singlet) | |
| ¹³C NMR | -CH₂-N₃ | ~50-52 ppm |
| -CH₂-OSO₂CH₃ | ~68-70 ppm | |
| -CH₂-CH₂-CH₂- | ~28-30 ppm | |
| -SO₂CH₃ | ~37-39 ppm | |
| IR | Azide (-N₃) | ~2100 cm⁻¹ (strong, sharp) |
| Sulfonate (S=O) | ~1350 cm⁻¹ & ~1175 cm⁻¹ (strong) | |
| MS (ESI+) | [M+Na]⁺ | Expected m/z = 188.03 |
| Note: Predicted NMR chemical shifts are approximate and can vary based on the solvent and other experimental conditions. |
Chromatographic Separation and Purity Assessment (e.g., SEC, flash chromatography)
Chromatographic techniques are essential for the purification of this compound and for assessing its purity.
Flash Chromatography
Flash chromatography is a common and efficient method for purifying synthetic compounds. For this compound, a silica (B1680970) gel column is typically used with a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane. The separation is based on the differential partitioning of the compound and any impurities between the stationary phase (silica gel) and the mobile phase. The progress of the separation is monitored by thin-layer chromatography (TLC), and fractions containing the pure product are collected, combined, and the solvent is evaporated to yield the purified this compound.
Size-Exclusion Chromatography (SEC)
While less common for small molecules like this compound itself, Size-Exclusion Chromatography (SEC) becomes relevant when this compound is used to functionalize polymers. SEC separates molecules based on their size in solution. When this compound is grafted onto a polymer backbone, SEC can be used to analyze the resulting polymer, providing information about its molecular weight distribution and confirming the successful grafting reaction by observing a shift in the elution volume compared to the original polymer.
Table 2: Chromatographic Methods for this compound Analysis
| Technique | Application | Typical Stationary Phase | Typical Mobile Phase |
| Flash Chromatography | Purification of crude product | Silica Gel | Hexane/Ethyl Acetate gradient |
| Thin-Layer Chromatography (TLC) | Reaction monitoring and fraction analysis | Silica Gel plate | Hexane/Ethyl Acetate |
| Size-Exclusion Chromatography (SEC) | Analysis of polymers functionalized with this compound | Porous polymer beads | Tetrahydrofuran (THF) |
Elemental Analysis for Stoichiometric and Grafting Density Determination
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a sample. This technique is crucial for confirming the empirical formula of newly synthesized this compound. The experimentally determined percentages of C, H, N, and S should closely match the calculated values for the molecular formula C₄H₉N₃O₃S.
When this compound is used to modify a material, such as grafting it onto a polymer or a surface, elemental analysis can be used to determine the grafting density. By comparing the elemental composition of the unmodified and modified materials, particularly the increase in nitrogen and sulfur content, the degree of functionalization can be quantified.
Advanced Techniques for In Situ Reaction Monitoring
While traditional spectroscopic methods often involve taking aliquots from a reaction mixture for analysis, advanced techniques allow for in situ monitoring, providing real-time data without disturbing the reaction.
Fiber-optic probes can be inserted directly into a reaction vessel to collect IR or Raman spectra continuously. This allows for the precise tracking of the disappearance of reactants and the appearance of products, offering a more detailed understanding of the reaction kinetics. For the synthesis of this compound, an in situ IR probe could monitor the decrease of a precursor's characteristic peak and the simultaneous increase of the azide peak at ~2100 cm⁻¹.
Similarly, flow NMR spectroscopy allows for the continuous monitoring of a reaction mixture by flowing it through an NMR spectrometer. magritek.com This provides real-time structural and quantitative information, which can be invaluable for optimizing reaction conditions and understanding reaction mechanisms.
Future Perspectives and Emerging Research Trajectories
Advancements in Automated and High-Throughput Synthesis
The automation of chemical synthesis is transforming the discovery and production of molecules, from pharmaceuticals to materials. sigmaaldrich.com Automated platforms, often utilizing pre-packaged reagent cartridges, enable faster, more efficient, and reproducible synthesis with reduced human error. sigmaaldrich.comsynplechem.com High-throughput synthesis (HTS) methodologies further accelerate this process by running numerous reactions in parallel to rapidly generate libraries of compounds for screening and optimization. rug.nlpurdue.edu
For a molecule like 3-Azidopropyl methanesulfonate (B1217627), these advancements offer two primary avenues of future development:
Automated Production: While the synthesis of 3-Azidopropyl methanesulfonate itself is relatively straightforward, future research could focus on integrating its production into continuous flow systems. purdue.edu Flow synthesis provides enhanced safety and scalability over traditional batch processes, which is particularly relevant when working with azides. nih.gov
Use in High-Throughput Synthesis: More significantly, this compound is an ideal reagent for use within automated and high-throughput workflows. Its dual functionality allows for its use as a versatile linker. The methanesulfonate group can react with various nucleophiles (e.g., amines, alcohols, thiols) to covalently attach the "azidopropyl" moiety to a substrate. The terminal azide (B81097) is then available for subsequent diversification using high-throughput click chemistry reactions. synplechem.com This approach is highly valuable in drug discovery and materials science for rapidly creating and testing large libraries of functionalized molecules. rug.nlnih.gov
The integration of such building blocks into automated platforms can significantly shorten the design-make-test cycle, a critical goal in modern chemical research. nih.govchemrxiv.orgresearchgate.net
| Area of Advancement | Relevance to this compound | Potential Impact |
| Automated Synthesis Platforms | Use as a bifunctional linker in automated workflows for library synthesis. | Accelerated discovery of new materials and bioactive molecules. synplechem.comrug.nl |
| Continuous Flow Synthesis | Development of safer and more scalable production methods for the compound itself. | Improved efficiency and safety in manufacturing processes. purdue.edunih.gov |
| High-Throughput Experimentation (HTE) | Rapid screening of reaction conditions for both the synthesis and subsequent transformations of the compound. | Optimization of synthetic routes and discovery of novel reactivity. purdue.edu |
Exploration of Novel Catalytic Systems for Azide Transformations
The azide group is a cornerstone of modern synthetic chemistry, primarily due to its participation in a wide array of reliable and selective transformations. masterorganicchemistry.com Research into novel catalytic systems aims to expand the reaction scope of azides, improve efficiency, and enable transformations under milder conditions. Transition metal catalysis, in particular, has opened new avenues for azidation processes and subsequent modifications. mdpi.com
For this compound, future research will likely focus on applying novel catalytic systems to its azide moiety. Key areas of exploration include:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): While CuAAC is well-established, research continues to develop more active and robust catalysts that can operate under biologically compatible conditions or with challenging substrates. Applying these next-generation copper catalysts would enhance the utility of this compound in bioconjugation and materials functionalization. synplechem.commasterorganicchemistry.com
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Unlike CuAAC which yields 1,4-disubstituted triazoles, RuAAC provides access to 1,5-disubstituted triazoles. The development of efficient RuAAC protocols applicable to alkyl azides like this compound would provide access to a different regioisomer of the triazole product, expanding the structural diversity achievable from this building block.
Photoredox Catalysis: Light-mediated catalysis offers a powerful method for generating reactive intermediates under exceptionally mild conditions. organic-chemistry.org Future research could explore the use of photoredox catalysts to engage the azide group of this compound in novel transformations beyond cycloadditions, such as C-H functionalization or azido-group transfer reactions. mdpi.com
The development of these catalytic systems will directly increase the versatility of this compound as a synthetic intermediate.
| Catalytic System | Transformation of Azide Group | Potential Advantage |
| Advanced Copper(I) Catalysts | Azide-Alkyne Cycloaddition (CuAAC) | Increased reaction rates, broader substrate scope, biocompatibility. synplechem.commasterorganicchemistry.com |
| Ruthenium Catalysts | Azide-Alkyne Cycloaddition (RuAAC) | Access to 1,5-disubstituted triazole regioisomers. |
| Photoredox Catalysts | C-H Amination, Radical Additions | Milder reaction conditions, novel reaction pathways. mdpi.comorganic-chemistry.org |
Integration with Supramolecular and Self-Assembly Processes
Molecular self-assembly is a process where molecules spontaneously organize into ordered structures, driven by non-covalent interactions such as hydrogen bonding and van der Waals forces. sigmaaldrich.com This bottom-up approach is fundamental to creating complex nanostructures and functional materials. asu.edu Self-assembled monolayers (SAMs), for instance, involve the spontaneous formation of a single, ordered layer of molecules on a substrate. sigmaaldrich.com
The bifunctional nature of this compound makes it an intriguing candidate for integration into self-assembly processes, albeit likely through a derivative. A promising future trajectory involves modifying the compound to include a surface-anchoring group. For example, converting the methanesulfonate to a thiol or a silane (B1218182) would create a molecule capable of forming a SAM on a gold or silicon oxide surface, respectively. researchgate.net
The resulting self-assembled monolayer would present a surface densely populated with azide groups. This "azide-terminated" surface becomes a highly versatile platform for further functionalization via click chemistry. This strategy could be employed to:
Covalently attach biomolecules (peptides, DNA) for biosensor development.
Immobilize catalysts or polymers to create functional surfaces.
Pattern surfaces at the nanoscale for applications in electronics and photonics.
This approach leverages the precision of self-assembly to create highly organized, functional surfaces, with the azide group of the precursor molecule acting as a universal chemical handle for subsequent modifications. researchgate.net
Emerging Applications in Advanced Functional Materials and Nanotechnology
The unique reactivity of the azide group makes it invaluable in materials science and nanotechnology. mdpi.com this compound, as a tool to install the azidopropyl group, is poised to contribute to several emerging areas.
Polymer Chemistry: In polymer synthesis, the compound can be used as an initiating or functionalizing agent. The methanesulfonate can be used to initiate cationic polymerization or be displaced by a monomer to incorporate the azide as a side chain. This azide-functionalized polymer can then be cross-linked or grafted with other polymers using click chemistry to create novel block copolymers or hydrogels.
Bioconjugation and Chemical Biology: The azide group is a bioorthogonal handle, meaning it does not react with biological molecules under physiological conditions. researchgate.net this compound can be used to "tag" biomolecules by reacting its methanesulfonate group with nucleophilic residues like lysine or cysteine. The tagged biomolecule can then be selectively labeled with a probe (e.g., a fluorescent dye) or attached to a surface for diagnostic applications.
Nanoparticle Functionalization: The surfaces of nanoparticles (e.g., gold, iron oxide) can be modified with molecules that have displaced the methanesulfonate group, leaving the azide exposed. These azide-coated nanoparticles can then be "clicked" to targeting ligands, drugs, or imaging agents, creating multifunctional nanoprobes for biomedical applications.
The role of this compound in these fields is that of a fundamental building block—a molecular bridge that connects different components together with high efficiency and selectivity, enabling the construction of complex, functional systems.
Q & A
Basic: What are the standard synthetic protocols for preparing 3-Azidopropyl methanesulfonate, and how is purity ensured?
Answer:
this compound is typically synthesized via nucleophilic substitution. A general procedure involves reacting a methanesulfonate precursor (e.g., 3-(1-methyl-2,5-dioxocyclopentyl)propyl methanesulfonate) with sodium azide in a polar aprotic solvent like DMF. Purification is achieved via flash chromatography (e.g., 6:4 EtOAc:heptanes), yielding ~93% purity. Key characterization includes ¹H-NMR (δ 3.23 ppm for azidopropyl protons) and ¹³C-NMR (δ 56.3 ppm for methanesulfonate carbon). Ensure azide functionality integrity using FTIR (2100 cm⁻¹ for -N₃ stretch) .
Basic: What safety precautions are critical when handling this compound?
Answer:
Methanesulfonate esters are alkylating agents with mutagenic and carcinogenic hazards. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact. Waste must be segregated and treated by certified facilities. Ethyl methanesulfonate analogs are classified as carcinogens (IARC Group 2A), necessitating strict exposure controls .
Advanced: How can reaction conditions be optimized to minimize dibrominated byproducts in azidopropyl methanesulfonate-derived reactions?
Answer:
Byproduct formation (e.g., dibrominated derivatives) can be reduced by:
- Solvent selection : Replace dichloromethane with ethyl acetate to enhance reactivity .
- Staged reagent addition : Add Br₂ in aliquots over 16 minutes to control reaction kinetics .
- Monitoring : Use TLC and LC-MS to track intermediates. Yield improved from 23% to 62% under optimized conditions .
Advanced: What analytical methods are suitable for quantifying residual methanesulfonate esters in reaction mixtures?
Answer:
- GC-FID : Detects ppm-level residues (e.g., methyl/ethyl methanesulfonate) with derivatization .
- HPLC-UV : Uses pre-column derivatization (e.g., with di(ethylene glycol) methyl ether) for quantification .
- LC-MS/MS : Provides high sensitivity (<1 ppm) for trace analysis in complex matrices .
Basic: How is the azide functionality in this compound confirmed post-synthesis?
Answer:
- FTIR : Confirm the -N₃ stretch at 2100–2150 cm⁻¹ .
- ¹H-NMR : Azidopropyl protons appear as a triplet near δ 3.2–3.3 ppm (J = 6.6 Hz) .
- HRMS : Verify molecular ion peaks (e.g., [M+Na]⁺) with <2 ppm mass error .
Advanced: What mechanistic role does the methanesulfonate group play in alkylation reactions?
Answer:
The methanesulfonate group acts as a leaving group due to its strong electron-withdrawing nature, facilitating SN2 reactions. Compared to tosylates or bromides, methanesulfonates offer milder conditions and better stability, making them ideal for azide introduction without side reactions (e.g., elimination) .
Advanced: How does this compound enable applications in polymer chemistry?
Answer:
The azide group participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling "click" functionalization of polymers. For example, azide-terminated RAFT agents (e.g., DMP-N3) synthesize PMMA-grafted carbon nanotubes, confirmed by FTIR and GPC . This approach ensures controlled polymerization and post-synthetic modifications .
Advanced: What are the hydrolysis kinetics of methanesulfonate esters, and how does temperature affect stability?
Answer:
Methanesulfonate esters hydrolyze via pseudo-first-order kinetics. At 25°C, hydrolysis half-lives range from hours to days, depending on pH. Elevated temperatures (e.g., 40°C) accelerate degradation; monitor using HPLC to ensure compound integrity during storage .
Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?
Answer:
- NMR : ¹H/¹³C for structural elucidation (e.g., cyclopentane ring protons at δ 1.14 ppm) .
- MS : Confirm molecular weight and fragmentation patterns .
- IR : Track functional groups (e.g., -N₃, -SO₂) .
Advanced: How can azidopropyl methanesulfonate intermediates be utilized in supramolecular amphiphile design?
Answer:
Azide-functionalized amphiphiles enable host-guest interactions (e.g., cyclodextrin inclusion) for drug delivery. Synthesize via CuAAC with alkyne-modified lipids, characterized by DLS and TEM for size/stability. Applications include targeted cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
